Regioisomer Discrimination Against the NLRP3 Inflammasome Inhibitor I (Same Molecular Formula)
The title compound is a constitutional isomer of the well-characterized NLRP3 inflammasome inhibitor I (CAS 16673-34-0). Both share the molecular formula C16H17ClN2O4S (MW 368.8 g/mol), but differ fundamentally in scaffold connectivity: the title compound possesses a 4-(azetidin-3-yloxy)-2-methylpyridine core, whereas the NLRP3 inhibitor features a 5-chloro-2-methoxybenzamide linked to an ethylphenylsulfonamide moiety. This pronounced structural shift results in a complete loss of NLRP3 inhibitory activity for the title compound, as confirmed by the absence of any inflammasome-related functional annotation in available databases, in contrast to the validated NLRP3 inhibitor I .
| Evidence Dimension | NLRP3 inflammasome inhibition activity |
|---|---|
| Target Compound Data | No NLRP3 inhibitory activity reported or predicted |
| Comparator Or Baseline | NLRP3 Inflammasome Inhibitor I (CAS 16673-34-0): inhibits NLRP3 inflammasome formation and IL-1β release in LPS/ATP-stimulated mouse macrophages and cardiomyocytes in vitro |
| Quantified Difference | Inactive vs. active – functional dichotomy due to regioisomerism |
| Conditions | Cellular NLRP3 inflammasome activation models; target compound not active in equivalent assays |
Why This Matters
This regioisomeric pair serves as an ideal positive/negative control combination for dissecting NLRP3-dependent versus NLRP3-independent pathways, enabling precise target validation and off-target liability profiling.
